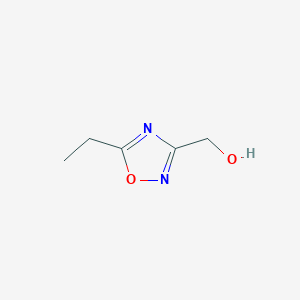
(5-乙基-1,2,4-噁二唑-3-基)甲醇
描述
“(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol” is a chemical compound with the empirical formula C5H8N2O2 . It is a solid substance . The SMILES string for this compound is OCC1=NC(CC)=NO1 . The InChI key for this compound is XCFHOYKWHOGMNG-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives have been explored in various studies . For instance, one study reported an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol” include its molecular weight of 193.16 , and its form as a solid . The compound’s SMILES string is OCC1=NC(CC)=NO1 , and its InChI key is XCFHOYKWHOGMNG-UHFFFAOYSA-N .科学研究应用
医药应用
噁二唑衍生物,包括 (5-乙基-1,2,4-噁二唑-3-基)甲醇等化合物,已被证明具有多种药理性质。 它们已显示出作为抗菌、抗真菌、抗惊厥、抗病毒、抗糖尿病和抗疟疾药物的潜力 .
抗锥虫活性
这些化合物因其对抗锥虫克氏锥虫半胱氨酸蛋白酶克氏锥虫蛋白酶的机制而被研究,克氏锥虫蛋白酶是抗锥虫药物的靶点。 分子对接研究,随后进行细胞毒性和抗锥虫活性评估是常见的应用 .
抗炎和镇痛特性
研究已开展以评估噁二唑衍生物的抗炎和镇痛作用。 这包括在治疗剂量下评估动物模型中的致溃疡作用 .
农业生物活性
在农业中,1,2,4-噁二唑衍生物表现出广泛的生物活性,并作为高效、低风险的化学农药被用于防治威胁粮食安全的植物病害 .
抗癌应用
噁二唑的合成和药用应用还包括其作为抗癌药物的应用。 这些化合物正在研究其治疗各种癌症的功效 .
血管扩张作用
正在研究噁二唑衍生物的血管扩张特性,这可能对心血管健康具有重要意义 .
高能特性
已知这些化合物具有高能特性,正在探索其在各种科学应用中的应用 .
其他应用
作用机制
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is not fully understood. However, it is believed that the compound acts by altering the structure of proteins and enzymes, and by affecting the activity of various enzymes in the body. In addition, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol may interact with other compounds in the body, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the growth of bacteria and fungi, and to have antiviral and antifungal effects. In addition, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol has been found to have anti-diabetic, anti-obesity, and anti-atherosclerotic effects.
实验室实验的优点和局限性
The advantages of using (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in laboratory experiments include its low toxicity, low cost, and ease of synthesis. In addition, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is non-volatile and stable, making it suitable for long-term storage and use in laboratory experiments. However, there are some limitations to using (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in laboratory experiments. For example, the compound is not water-soluble and has a low solubility in organic solvents. In addition, the compound has a low boiling point, making it difficult to use in experiments that require high temperatures.
未来方向
The future directions for (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and toxicity testing. In addition, further research is needed to better understand the mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol and its potential therapeutic effects. Finally, research is needed to develop new methods of synthesis and to improve the stability of the compound.
属性
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPYSSBXLVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650868 | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-77-3 | |
| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![D-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-sulfo-](/img/structure/B1506870.png)


![(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B1506876.png)






![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)


